![molecular formula C6H3ClN2O B12950947 6-Chlorooxazolo[4,5-c]pyridine](/img/structure/B12950947.png)
6-Chlorooxazolo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chlorooxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with a chlorine atom at the 6th position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach includes the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chlorooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, potassium permanganate, or sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxazolo[4,5-c]pyridine derivatives with altered oxidation states .
Applications De Recherche Scientifique
6-Chlorooxazolo[4,5-c]pyridine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 6-Chlorooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it binds to the active site of kinases, blocking their activity and thereby inhibiting cell proliferation and survival pathways . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
6-Chlorooxazolo[4,5-c]pyridine can be compared with other similar compounds, such as:
Oxazolo[5,4-d]pyrimidines: These compounds also feature a fused oxazole and pyrimidine ring system and are known for their biological activities, including kinase inhibition and antiviral properties.
Pyrazolo[4,3-c]pyridines: These compounds have a fused pyrazole and pyridine ring system and are studied for their potential therapeutic applications in treating anxiety and depression.
Uniqueness: The uniqueness of this compound lies in its specific structural features, such as the chlorine atom at the 6th position and the fused oxazole-pyridine ring system, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Formule moléculaire |
C6H3ClN2O |
|---|---|
Poids moléculaire |
154.55 g/mol |
Nom IUPAC |
6-chloro-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H3ClN2O/c7-6-1-5-4(2-8-6)9-3-10-5/h1-3H |
Clé InChI |
YLUHAZMLVCDDFD-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CN=C1Cl)N=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


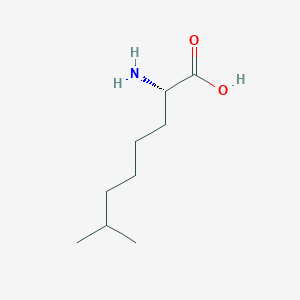
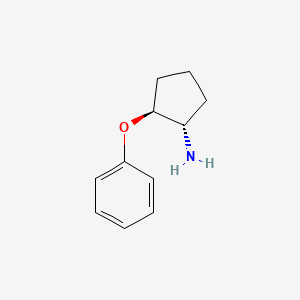
![3-Methoxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12950874.png)

![1H-Indole-7-propanenitrile, 1-[[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]-, (E)-](/img/structure/B12950890.png)

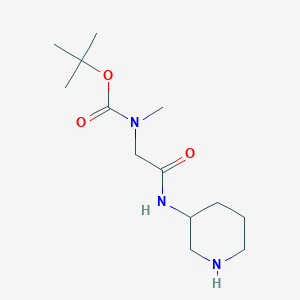
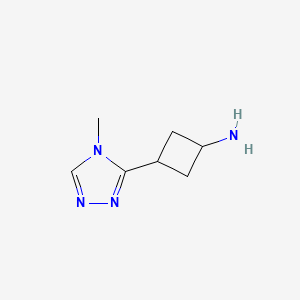

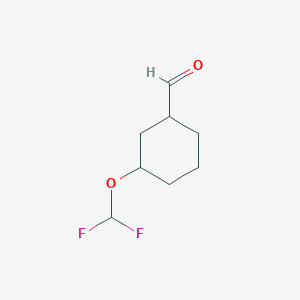
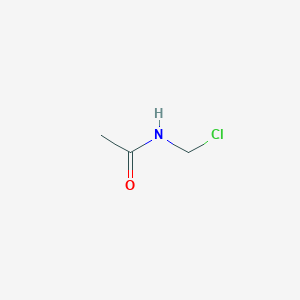
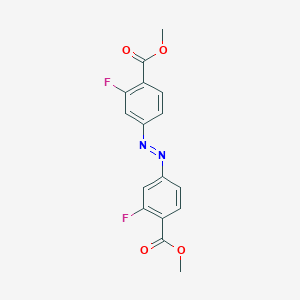
![7-Chloro-2-(methylthio)-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine](/img/structure/B12950928.png)
![4-(7-Chloro-[1,2,4]triazolo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B12950932.png)
